![molecular formula C28H35NO4 B12569195 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol CAS No. 189279-39-8](/img/structure/B12569195.png)
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a bis(2-methoxyethyl)amino group and a triphenylmethoxy group attached to a propan-2-ol backbone. Its molecular formula is C27H37NO4.
Méthodes De Préparation
The synthesis of 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of triphenylmethanol with epichlorohydrin in the presence of a base to form the triphenylmethoxypropan-2-ol intermediate. This intermediate is then reacted with bis(2-methoxyethyl)amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bis(2-methoxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Applications De Recherche Scientifique
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mécanisme D'action
The mechanism of action of 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-methoxyethyl)amino group can form hydrogen bonds or electrostatic interactions with active sites, while the triphenylmethoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol can be compared with similar compounds such as:
Metoprolol: A β1 receptor blocker with a similar bis(2-methoxyethyl)amino group but different overall structure and pharmacological profile.
Bis(2-methoxyethyl)aminosulfur trifluoride: A fluorinating reagent with a bis(2-methoxyethyl)amino group, used in different chemical transformations. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
189279-39-8 |
|---|---|
Formule moléculaire |
C28H35NO4 |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
1-[bis(2-methoxyethyl)amino]-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C28H35NO4/c1-31-20-18-29(19-21-32-2)22-27(30)23-33-28(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,30H,18-23H2,1-2H3 |
Clé InChI |
SPGLBRJPHNOJFV-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCOC)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


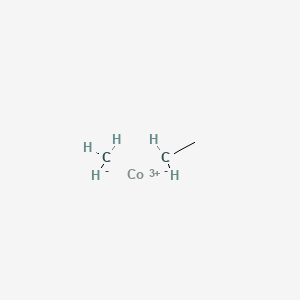
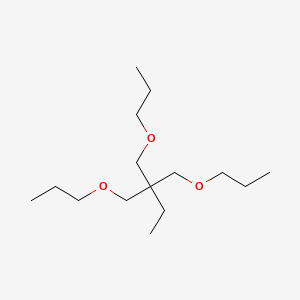
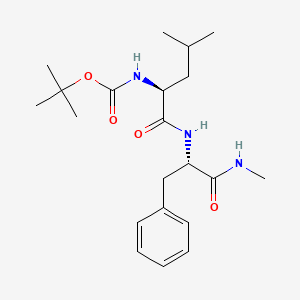
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
![2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]](/img/structure/B12569132.png)
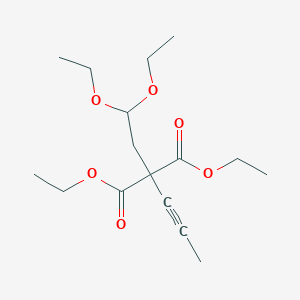
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
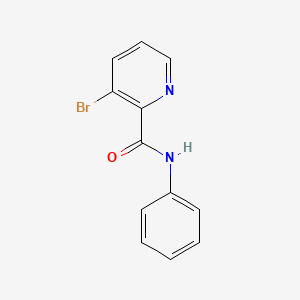

dimethylsilane](/img/structure/B12569166.png)
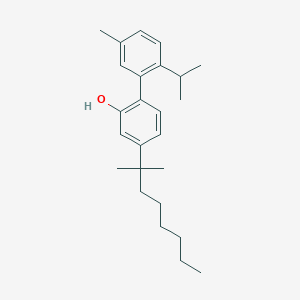
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
